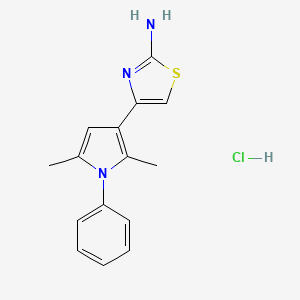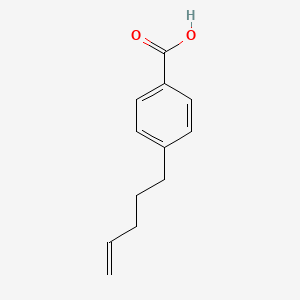
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that features a pyrrole ring substituted with phenyl and dimethyl groups, linked to a thiazole ring via an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the thiazole ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiazole Ring Formation: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Final Coupling and Hydrochloride Formation: The pyrrole and thiazole intermediates are coupled under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride
- (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
Uniqueness
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of both pyrrole and thiazole rings, which confer distinct electronic and steric properties
特性
IUPAC Name |
4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-10-8-13(14-9-19-15(16)17-14)11(2)18(10)12-6-4-3-5-7-12;/h3-9H,1-2H3,(H2,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZSNUUPEIWMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CSC(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2720351.png)
![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)
![7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720355.png)
![4-benzyl-N-(butan-2-yl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)





